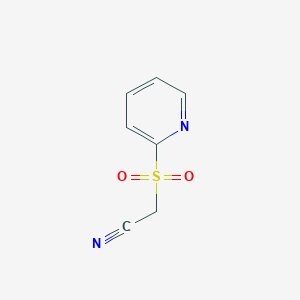

2-Acetyl-4-methyl-1,4-thiazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Valaciclovir Clorhidrato es un medicamento antiviral que se utiliza principalmente para tratar infecciones causadas por virus del herpes, incluidos los virus del herpes simple tipo 1 y 2, el virus de la varicela zóster y el citomegalovirus. Es un profármaco de aciclovir, lo que significa que se convierte en aciclovir en el cuerpo, que luego ejerce sus efectos antivirales inhibiendo la replicación del ADN viral .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Valaciclovir Clorhidrato se sintetiza mediante la esterificación de aciclovir con L-valina. La reacción implica la activación del grupo carboxilo de L-valina, típicamente utilizando un reactivo de acoplamiento como la diciclohexilcarbodiimida (DCC), seguido de la reacción con aciclovir para formar el enlace éster. El producto se convierte entonces a su forma de clorhidrato .

Métodos de Producción Industrial: La producción industrial de Valaciclovir Clorhidrato sigue una ruta sintética similar, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción, incluida la temperatura, el pH y la elección del disolvente, para garantizar un alto rendimiento y pureza. El producto final se purifica mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Valaciclovir Clorhidrato se somete a varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.

Reactivos y Condiciones Comunes:

Hidrólisis: En el cuerpo, el Valaciclovir Clorhidrato se hidroliza rápidamente por las esterasas para liberar aciclovir y L-valina.

Oxidación: El aciclovir, la forma activa, puede sufrir reacciones de oxidación, particularmente en presencia de especies reactivas de oxígeno.

Sustitución: La porción guanina en el aciclovir puede participar en reacciones de sustitución nucleófila en condiciones específicas.

Principales Productos:

Hidrólisis: Aiclovir y L-valina.

Oxidación: Derivados oxidados de aciclovir.

Sustitución: Varios derivados de guanina sustituidos.

Aplicaciones Científicas De Investigación

El Valaciclovir Clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los mecanismos de hidrólisis de ésteres y activación de profármacos.

Biología: Se ha investigado por sus efectos sobre la replicación viral y las respuestas celulares a las infecciones virales.

Medicina: Se utiliza ampliamente en ensayos clínicos para evaluar su eficacia y seguridad en el tratamiento de infecciones virales, incluido el herpes simple y la varicela zóster.

Mecanismo De Acción

El Valaciclovir Clorhidrato ejerce sus efectos antivirales a través de su conversión a aciclovir. El aciclovir se fosforila por la timidina quinasa viral a aciclovir monofosfato, que se fosforila aún más por las quinasas celulares a aciclovir trifosfato. El aciclovir trifosfato inhibe la ADN polimerasa viral, previniendo la síntesis y replicación del ADN viral. Esta inhibición selectiva ocurre porque la timidina quinasa viral tiene una mayor afinidad por el aciclovir que la enzima celular .

Compuestos Similares:

Aiclovir: La forma activa de Valaciclovir Clorhidrato, se utiliza directamente como agente antiviral.

Famciclovir: Otro profármaco antiviral que se convierte en penciclovir en el cuerpo.

Ganciclovir: Un medicamento antiviral que se utiliza para tratar infecciones por citomegalovirus.

Comparación:

Valaciclovir Clorhidrato vs. Aiclovir: El Valaciclovir Clorhidrato tiene una mejor biodisponibilidad oral que el aciclovir, lo que lleva a concentraciones plasmáticas más altas y un tratamiento más eficaz.

Valaciclovir Clorhidrato vs. Famciclovir: Ambos son profármacos con mecanismos de acción similares, pero el Valaciclovir Clorhidrato se utiliza más comúnmente para infecciones por virus del herpes simple, mientras que el Famciclovir se utiliza a menudo para el herpes zóster.

Valaciclovir Clorhidrato vs. Ganciclovir: El Ganciclovir es más potente contra el citomegalovirus, pero tiene un perfil de toxicidad más alto en comparación con el Valaciclovir Clorhidrato.

Comparación Con Compuestos Similares

Acyclovir: The active form of Valaciclovir Hydrochloride, used directly as an antiviral agent.

Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.

Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.

Comparison:

Valaciclovir Hydrochloride vs. Acyclovir: Valaciclovir Hydrochloride has better oral bioavailability than acyclovir, leading to higher plasma concentrations and more effective treatment.

Valaciclovir Hydrochloride vs. Famciclovir: Both are prodrugs with similar mechanisms of action, but Valaciclovir Hydrochloride is more commonly used for herpes simplex virus infections, while Famciclovir is often used for herpes zoster.

Valaciclovir Hydrochloride vs. Ganciclovir: Ganciclovir is more potent against cytomegalovirus but has a higher toxicity profile compared to Valaciclovir Hydrochloride.

Propiedades

Número CAS |

177421-80-6 |

|---|---|

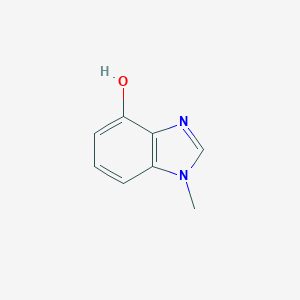

Fórmula molecular |

C7H9NO2S |

Peso molecular |

171.22 g/mol |

Nombre IUPAC |

2-acetyl-4-methyl-1,4-thiazin-3-one |

InChI |

InChI=1S/C7H9NO2S/c1-5(9)6-7(10)8(2)3-4-11-6/h3-4,6H,1-2H3 |

Clave InChI |

JXAZRYOLCGUCPC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(=O)N(C=CS1)C |

SMILES canónico |

CC(=O)C1C(=O)N(C=CS1)C |

Sinónimos |

2H-1,4-Thiazin-3(4H)-one, 2-acetyl-4-methyl- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)

![Indolo[2,1-b]quinazoline-6,12-dione, 8-iodo-4-methoxy-](/img/structure/B69113.png)

![spiro[indene-1,4'-piperidin]-3(2H)-one](/img/structure/B69124.png)

![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)